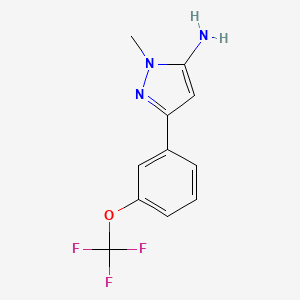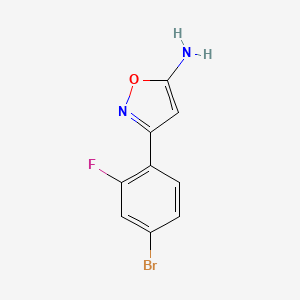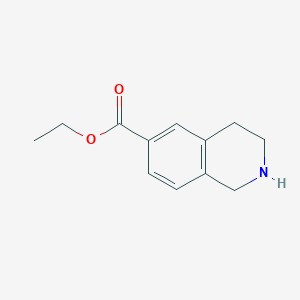
Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its tetrahydroisoquinoline core, which is a partially saturated isoquinoline ring system, and an ethyl ester functional group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. For this compound, the starting materials are usually 3,4-dihydroxybenzaldehyde and ethyl glycinate.
Reaction Conditions:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Ammonia or primary amines in ethanol
Major Products:
Oxidation: Quinoline derivatives
Reduction: 1,2,3,4-tetrahydroisoquinoline-6-methanol
Substitution: 1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. Its structural framework is crucial for developing new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. It is particularly significant in studying the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its structural similarity to natural alkaloids. It is investigated for its role in developing drugs for neurological disorders, cardiovascular diseases, and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Molecular Targets and Pathways:
Enzymes: Monoamine oxidase, acetylcholinesterase
Receptors: Dopamine receptors, serotonin receptors
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethyl ester group, making it less reactive in ester-specific reactions.
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Differently substituted, leading to variations in biological activity and chemical reactivity.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxyl group instead of an ester, altering its solubility and reactivity.
Uniqueness: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic targets.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
LBGFJGKENZDTIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CNCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
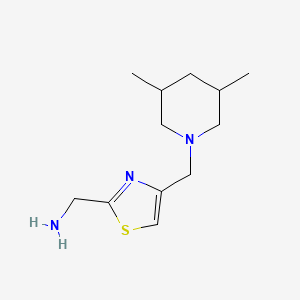



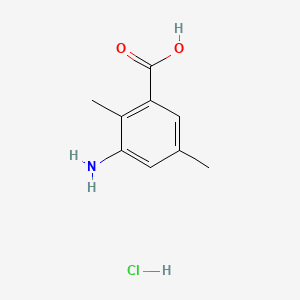
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
